Cas no 1226470-04-7 (3-(4-chloro-2-methylphenyl)prop-2-enal)

3-(4-Chloro-2-methylphenyl)prop-2-enal is a chlorinated aromatic aldehyde derivative characterized by its α,β-unsaturated carbonyl structure. This compound is of interest in synthetic organic chemistry due to its reactive aldehyde and conjugated double bond functionalities, which make it a versatile intermediate for the preparation of heterocycles, pharmaceuticals, and agrochemicals. The presence of the chloro and methyl substituents on the phenyl ring enhances its utility in regioselective reactions, such as nucleophilic additions or cyclocondensations. Its well-defined molecular structure ensures consistent reactivity, facilitating its use in controlled synthetic pathways. The compound is typically handled under standard laboratory conditions, with stability considerations for the unsaturated aldehyde moiety.
3-(4-chloro-2-methylphenyl)prop-2-enal structure
1226470-04-7 structure
Product name:3-(4-chloro-2-methylphenyl)prop-2-enal
CAS No:1226470-04-7
MF:C10H9ClO
MW:180.630861997604
CID:5887921
PubChem ID:82075076

3-(4-chloro-2-methylphenyl)prop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chloro-2-methylphenyl)prop-2-enal
    • EN300-1964736
    • 1226470-04-7
    • Inchi: 1S/C10H9ClO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h2-7H,1H3/b3-2+
    • InChI Key: XEXDATLMVHVACS-NSCUHMNNSA-N
    • SMILES: ClC1C=CC(/C=C/C=O)=C(C)C=1

Computed Properties

  • Exact Mass: 180.0341926g/mol
  • Monoisotopic Mass: 180.0341926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

3-(4-chloro-2-methylphenyl)prop-2-enal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1964736-10.0g
3-(4-chloro-2-methylphenyl)prop-2-enal
1226470-04-7
10g
$3376.0 2023-06-03
Enamine
EN300-1964736-0.05g
3-(4-chloro-2-methylphenyl)prop-2-enal
1226470-04-7
0.05g
$407.0 2023-09-17
Enamine
EN300-1964736-0.25g
3-(4-chloro-2-methylphenyl)prop-2-enal
1226470-04-7
0.25g
$447.0 2023-09-17
Enamine
EN300-1964736-0.5g
3-(4-chloro-2-methylphenyl)prop-2-enal
1226470-04-7
0.5g
$465.0 2023-09-17
Enamine
EN300-1964736-1.0g
3-(4-chloro-2-methylphenyl)prop-2-enal
1226470-04-7
1g
$785.0 2023-06-03
Enamine
EN300-1964736-10g
3-(4-chloro-2-methylphenyl)prop-2-enal
1226470-04-7
10g
$2085.0 2023-09-17
Enamine
EN300-1964736-5g
3-(4-chloro-2-methylphenyl)prop-2-enal
1226470-04-7
5g
$1406.0 2023-09-17
Enamine
EN300-1964736-5.0g
3-(4-chloro-2-methylphenyl)prop-2-enal
1226470-04-7
5g
$2277.0 2023-06-03
Enamine
EN300-1964736-2.5g
3-(4-chloro-2-methylphenyl)prop-2-enal
1226470-04-7
2.5g
$949.0 2023-09-17
Enamine
EN300-1964736-1g
3-(4-chloro-2-methylphenyl)prop-2-enal
1226470-04-7
1g
$485.0 2023-09-17

Additional information on 3-(4-chloro-2-methylphenyl)prop-2-enal

Comprehensive Overview of 3-(4-Chloro-2-methylphenyl)prop-2-enal (CAS No. 1226470-04-7): Properties, Applications, and Industry Insights

3-(4-Chloro-2-methylphenyl)prop-2-enal (CAS No. 1226470-04-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This α,β-unsaturated aldehyde derivative exhibits a conjugated system that enhances its reactivity, making it a valuable intermediate in synthetic chemistry. The compound's molecular formula, C10H9ClO, and its distinct chloro-methylphenyl substitution pattern contribute to its versatility in cross-coupling reactions and cyclization processes.

Recent studies highlight the growing demand for halogenated aromatic aldehydes like 3-(4-Chloro-2-methylphenyl)prop-2-enal in drug discovery programs. Its electron-withdrawing chloro group and sterically accessible aldehyde functionality enable precise molecular modifications, addressing current challenges in targeted therapy development. Researchers are particularly interested in its potential as a building block for kinase inhibitors and anti-inflammatory agents, aligning with trending searches for "next-generation pharmaceutical intermediates" and "structure-activity relationship optimization."

The compound's physicochemical properties warrant special consideration. With a molecular weight of 180.63 g/mol and characteristic UV absorption at 260-280 nm, CAS 1226470-04-7 demonstrates excellent stability under controlled conditions. Analytical techniques such as HPLC purity analysis and LC-MS characterization confirm its suitability for high-value applications. These attributes respond to frequent industry queries about "quality control standards for specialty chemicals" and "analytical method validation protocols."

In material science, the conjugated π-system of 3-(4-Chloro-2-methylphenyl)prop-2-enal shows promise for developing organic semiconductors and photoactive materials. This application aligns with the global push toward sustainable electronics, answering popular search terms like "green chemistry in electronic materials" and "bio-based functional additives." The compound's ability to participate in Michael addition reactions and aldol condensations further expands its utility in polymer modification.

Manufacturers of fine chemicals emphasize strict Good Manufacturing Practice (GMP) compliance for CAS 1226470-04-7 production. Current process optimization focuses on atom economy and waste reduction, reflecting industry priorities captured in searches for "sustainable synthetic routes" and "catalytic efficiency improvement." Advanced flow chemistry approaches are being explored to enhance the scalability of this intermediate while minimizing environmental impact.

Emerging patent literature reveals innovative applications of 3-(4-Chloro-2-methylphenyl)prop-2-enal in crop protection formulations. Its structural motifs appear in novel plant growth regulators and pest control agents, addressing the agricultural sector's need for "low-residue agrochemicals" and "precision farming solutions." The compound's systemic mobility in plants and metabolic stability make it particularly valuable for developing next-generation agricultural products.

From a regulatory perspective, 3-(4-Chloro-2-methylphenyl)prop-2-enal requires proper handling according to REACH and OSHA guidelines. Safety Data Sheets (SDS) provide essential information about personal protective equipment (PPE) requirements and storage conditions, responding to frequent workplace safety inquiries. The compound's biodegradation profile and ecotoxicological data are subjects of ongoing research to meet evolving environmental regulations.

The global market for CAS 1226470-04-7 reflects increasing demand from Asia-Pacific pharmaceutical hubs. Supply chain analysts note growing interest in "localized specialty chemical production" and "dual-source procurement strategies," with particular attention to quality consistency across batches. Technical specifications typically require ≥98% purity by GC analysis, with stringent controls on heavy metal content and residual solvents.

Future research directions for 3-(4-Chloro-2-methylphenyl)prop-2-enal include exploration of its chiral derivatives for asymmetric synthesis and investigation of its biological activity spectrum. These developments correspond with scientific community searches for "novel chiral auxiliaries" and "multi-target drug design." The compound's structural flexibility positions it as a key player in the expanding field of fragment-based drug discovery.

For researchers sourcing CAS 1226470-04-7, critical considerations include supplier reliability, technical documentation completeness, and custom synthesis capabilities. These factors address common procurement-related searches such as "specialty chemical supplier evaluation" and "small-scale custom manufacturing." The compound's shelf life under various storage conditions and compatibility with common reagents remain important practical considerations for end users.

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